molecular formula C17H34N2O4 B613680 Boc-Leu-psi(CH2NH)Leu-OH CAS No. 127370-77-8

Boc-Leu-psi(CH2NH)Leu-OH

Cat. No.: B613680
CAS No.: 127370-77-8
M. Wt: 330.47
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:

    Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.

    Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.

    Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.

    Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.

Major Products Formed

    Hydrolysis: Leucine residues and smaller peptide fragments.

    Oxidation: Oxidized derivatives of the peptide.

    Substitution: Deprotected or functionalized peptide derivatives.

Scientific Research Applications

Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.

    Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mechanism of Action

The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.

Comparison with Similar Compounds

Similar Compounds

    Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.

    Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.

Uniqueness

This compound is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGKJRVDWFEBEO-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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